SMP-028

Description

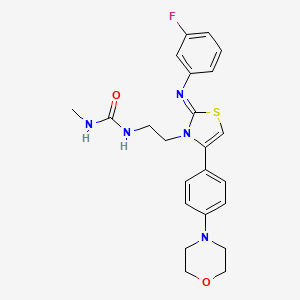

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(3-fluorophenyl)imino-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3-yl]ethyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O2S/c1-25-22(30)26-9-10-29-21(16-32-23(29)27-19-4-2-3-18(24)15-19)17-5-7-20(8-6-17)28-11-13-31-14-12-28/h2-8,15-16H,9-14H2,1H3,(H2,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGPMRBRSOZDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCN1C(=CSC1=NC2=CC(=CC=C2)F)C3=CC=C(C=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914389-14-3 | |

| Record name | SMP-028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914389143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SMP-028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01S5TJ17UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SMP-028: A Technical Overview of its Proposed Mechanism of Action in Asthma

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of SMP-028 for the treatment of asthma has been discontinued. This document summarizes the publicly available information regarding its proposed mechanism of action and toxicological findings.

Executive Summary

This compound was investigated as a potential therapeutic agent for asthma. Preclinical data suggest its primary mechanism of action involves the dual antagonism of leukotriene receptors (LTRs) and thromboxane A2 receptors (TBXA2R).[1] By blocking these key pathways, this compound was hypothesized to inhibit bronchoconstriction, airway inflammation, and other hallmark features of asthma. However, significant species-specific toxicological events related to the inhibition of steroidogenesis were observed in rats, which ultimately led to the discontinuation of its development.[1][2][3] This guide provides an in-depth look at the proposed mechanism, available clinical trial information, and the toxicological profile of this compound.

Proposed Mechanism of Action in Asthma

This compound is identified as a leukotriene receptor (LTRs) antagonist and a thromboxane A2 receptor (TBXA2R) antagonist.[1] In the pathophysiology of asthma, both leukotrienes and thromboxane A2 are potent inflammatory mediators that contribute significantly to the disease's clinical manifestations.

Antagonism of Leukotriene Receptors:

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful bronchoconstrictors, increase vascular permeability, and promote mucus secretion and eosinophil migration into the airways. They exert their effects by binding to cysteinyl leukotriene receptors (CysLT1 and CysLT2). By acting as an LTRs antagonist, this compound would competitively block the binding of these inflammatory mediators, thereby preventing the downstream signaling that leads to:

-

Bronchoconstriction: Inhibition of airway smooth muscle contraction.

-

Airway Inflammation: Reduction of eosinophil recruitment and activation.

-

Airway Edema: Decreased vascular permeability.

-

Mucus Production: Attenuation of mucus hypersecretion.

Antagonism of Thromboxane A2 Receptors:

Thromboxane A2 (TXA2) is another potent mediator in asthma, causing intense bronchoconstriction and promoting airway hyperresponsiveness. It is produced by mast cells, macrophages, and platelets. By antagonizing the TBXA2R, this compound would be expected to:

-

Inhibit Bronchospasm: Directly block the constrictive effects of TXA2 on airway smooth muscle.

-

Reduce Airway Hyperresponsiveness: Mitigate the exaggerated bronchoconstrictor response to various stimuli.

The dual antagonism of both LTRs and TBXA2R suggests a broad-spectrum anti-inflammatory and bronchodilatory effect, which formed the rationale for its development as an asthma therapeutic.

Clinical Development and a Completed Inhaled Allergen Challenge Study

An exploratory, randomized, double-blind, placebo-controlled, 14-day, two-way crossover Inhaled Allergen Challenge (IAC) study was conducted to evaluate the effects of this compound in subjects with mild to moderate asthma.[2][4] The study was sponsored by Dainippon Sumitomo Pharma Europe Ltd.[4]

Study Objectives: [2]

-

Primary: To evaluate the effect of this compound on the late asthmatic response (LAR) to inhaled allergen challenge.

-

Secondary:

-

To evaluate the effect on the early asthmatic response (EAR), pharmacodynamics, and lung function.

-

To evaluate the effect on bronchial hyper-reactivity as measured by adenosine monophosphate (AMP) challenge.

-

To assess the safety and tolerability of repeated doses of this compound.

-

To evaluate the multiple-dose pharmacokinetics of this compound and its metabolites.

-

The study has been completed, but the results have not been publicly released.[2]

Toxicological Profile: Inhibition of Steroidogenesis

A significant finding in the preclinical evaluation of this compound was the observation of species-specific endocrine toxicity.

In a 13-week repeated-dose toxicity study, rats treated with this compound exhibited pathological changes in endocrine organs, including the adrenal glands, testes, ovaries, prostate, seminal vesicles, and uterus.[1][2][3] These toxicological events were attributed to the inhibition of steroidogenesis.[3] Specifically, this compound was found to potently inhibit neutral cholesterol esterase in rats, an enzyme crucial for the mobilization of cholesterol for steroid hormone synthesis.[1]

Conversely, these toxicological effects were not observed in monkeys.[1][2] Further investigation revealed that while this compound does inhibit monkey and human neutral cholesterol esterase, the inhibition is much weaker than that observed in rats.[1] This species difference suggested that this compound may not have the same inhibitory effect on the corresponding human enzyme, LIPE.[2]

| Species | Endocrine Organs Affected | Mechanism of Toxicity |

| Rat | Adrenal, testis, ovary, prostate, seminal vesicle, uterus[2][3] | Potent inhibition of neutral cholesterol esterase, leading to suppression of steroidogenesis[1][3] |

| Monkey | No toxicological events observed[1][2] | Weaker inhibition of neutral cholesterol esterase[1] |

| Human (in vitro) | Not applicable | Weaker inhibition of neutral cholesterol esterase compared to rat[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on the description of the clinical trial, a general methodology for an Inhaled Allergen Challenge (IAC) study can be outlined.

General Protocol for an Inhaled Allergen Challenge Study:

-

Subject Recruitment: Subjects with a history of mild to moderate allergic asthma are recruited. Inclusion criteria typically involve a documented allergy to a specific aeroallergen (e.g., house dust mite, cat dander, pollen) and a demonstrated early and late asthmatic response to a screening allergen challenge.

-

Baseline Assessments: Baseline measurements of lung function (e.g., Forced Expiratory Volume in 1 second, FEV1), airway hyperresponsiveness (e.g., methacholine or AMP challenge), and inflammatory markers in sputum or blood are collected.

-

Treatment Administration: In a crossover design, subjects are randomized to receive either this compound or a matching placebo for a defined period (in this case, 14 days).

-

Inhaled Allergen Challenge: On the final day of each treatment period, subjects inhale a predetermined dose of the allergen to which they are sensitive.

-

Post-Challenge Monitoring:

-

Early Asthmatic Response (EAR): FEV1 is measured at frequent intervals (e.g., every 10-15 minutes) for the first 2 hours post-challenge to assess the immediate bronchoconstrictor response.

-

Late Asthmatic Response (LAR): FEV1 is measured hourly from 3 to 10 hours post-challenge to evaluate the delayed inflammatory response.

-

-

Washout Period: A sufficient time is allowed between treatment periods for the drug to be cleared from the system.

-

Crossover: Subjects who initially received the active drug are switched to placebo, and vice versa, for the second treatment period, followed by another IAC.

-

Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at various time points to determine the concentration of this compound and its metabolites and to assess its effects on relevant biomarkers.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

Conclusion

This compound was a drug candidate for asthma with a proposed dual mechanism of action involving the antagonism of both leukotriene and thromboxane A2 receptors. This dual action held the potential for broad efficacy in treating both the bronchoconstrictive and inflammatory components of asthma. However, the development of this compound was halted, likely due to the preclinical findings of severe, albeit species-specific, endocrine toxicity in rats. While the results of a clinical study in asthmatic subjects have not been published, the story of this compound highlights the critical importance of thorough toxicological evaluation in drug development and the challenges of translating preclinical findings across species.

References

Preclinical Profile of SMP-028: A Dual Leukotriene and Thromboxane Receptor Antagonist for Respiratory Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The development of SMP-028 for respiratory indications was discontinued. Consequently, comprehensive preclinical efficacy data is not publicly available. This guide has been compiled based on the known pharmacology of dual leukotriene and thromboxane receptor antagonists, publicly available safety information for this compound, and established experimental protocols for respiratory disease models. The quantitative data and specific experimental designs presented herein are representative examples to illustrate the expected preclinical profile of a compound with this mechanism of action.

Core Concepts: Mechanism of Action

This compound is a dual antagonist targeting two key pathways in the pathophysiology of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD):

-

Leukotriene Receptor (LTR) Antagonism: this compound blocks the action of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) at the CysLT1 receptor. These lipid mediators are potent constrictors of bronchial smooth muscle, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the recruitment of inflammatory cells, particularly eosinophils.[1][2][3]

-

Thromboxane A₂ Receptor (TBXA2R) Antagonism: The compound also inhibits the binding of thromboxane A₂ (TXA₂) to its receptor (TP receptor). TXA₂ is a powerful bronchoconstrictor and plays a role in airway hyperresponsiveness, a hallmark of asthma.[4][5][6]

By simultaneously targeting these two pathways, this compound was hypothesized to offer a broad anti-inflammatory and bronchodilatory effect in respiratory diseases.

Preclinical Safety and Toxicology Summary

A 13-week repeated-dose toxicity study of this compound was conducted in rats and monkeys. The key findings revealed species-specific endocrine-related toxicological events. In rats, pathological changes were observed in the adrenal glands, testes, and ovaries. Conversely, no such toxicological events were noted in monkeys.[7]

Further in vitro investigations pinpointed the mechanism of toxicity in rats to the inhibition of steroidogenesis. This compound was found to inhibit neutral cholesterol esterase more potently in rats than in monkeys or humans. This suggests that the endocrine toxicity observed in rats may not be translatable to humans.[7]

Data Presentation: Representative Preclinical Efficacy

The following tables present hypothetical yet representative quantitative data from preclinical studies that would be conducted to evaluate a compound like this compound.

Table 1: Effect of this compound on Airway Hyperresponsiveness in an Ovalbumin-Induced Murine Asthma Model

| Treatment Group | Dose (mg/kg, p.o.) | Penh (at 50 mg/mL methacholine) | % Inhibition of Bronchoconstriction |

| Vehicle Control | - | 4.5 ± 0.6 | - |

| This compound | 1 | 3.2 ± 0.5 | 28.9% |

| This compound | 10 | 2.1 ± 0.4* | 53.3% |

| This compound | 30 | 1.5 ± 0.3 | 66.7% |

| Dexamethasone | 1 | 1.8 ± 0.3 | 60.0% |

*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. Penh: Enhanced pause.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of a Murine Asthma Model

| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |

| Vehicle Control | - | 8.2 ± 1.1 | 4.5 ± 0.7 | 1.2 ± 0.3 |

| This compound | 10 | 5.1 ± 0.8 | 2.3 ± 0.5 | 0.8 ± 0.2 |

| This compound | 30 | 3.9 ± 0.6 | 1.5 ± 0.4 | 0.6 ± 0.1* |

| Dexamethasone | 1 | 3.5 ± 0.5 | 1.1 ± 0.3 | 0.5 ± 0.1** |

*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Mucus Production in a Cigarette Smoke-Induced COPD Rat Model

| Treatment Group | Dose (mg/kg, p.o.) | Goblet Cell Count (per mm of basement membrane) | MUC5AC Expression (relative to control) |

| Air Control | - | 5.2 ± 1.1 | 1.0 ± 0.2 |

| Smoke + Vehicle | - | 18.5 ± 2.3 | 4.2 ± 0.5 |

| Smoke + this compound | 10 | 11.3 ± 1.9 | 2.5 ± 0.4 |

| Smoke + this compound | 30 | 8.7 ± 1.5 | 1.8 ± 0.3 |

*p<0.05, **p<0.01 vs. Smoke + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is used to evaluate the efficacy of a test compound in reducing airway hyperresponsiveness and inflammation, hallmarks of asthma.

Animals: Female BALB/c mice, 6-8 weeks old.

Sensitization:

-

On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of saline.[8][9][10]

-

Control animals receive i.p. injections of saline and aluminum hydroxide only.

Challenge:

-

From day 21 to 23, mice are challenged for 30 minutes each day via aerosolized 1% OVA in saline using a nebulizer.[8]

Treatment:

-

The test compound (this compound) or vehicle is administered orally (p.o.) once daily, 1 hour before each OVA challenge.

Endpoints:

-

Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine (0-50 mg/mL), and the enhanced pause (Penh) is measured as an indicator of airway obstruction.

-

Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, mice are euthanized, and a BAL is performed by instilling and retrieving 0.5 mL of PBS into the lungs via a tracheal cannula. The BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

-

Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for goblet cell hyperplasia and mucus production.

Cigarette Smoke-Induced COPD Model in Rats

This model is used to assess the effect of a test compound on chronic inflammation and airway remodeling characteristic of COPD.[4][11][12][13]

Animals: Male Sprague-Dawley rats, 8-10 weeks old.

Exposure:

-

Rats are exposed to whole-body cigarette smoke (e.g., from 10 research-grade cigarettes) in a smoking chamber for 1 hour, twice daily, 5 days a week, for 12 weeks.[14]

-

Control animals are exposed to filtered air under identical conditions.

Treatment:

-

The test compound (this compound) or vehicle is administered orally (p.o.) once daily before the first smoke exposure of the day.

Endpoints:

-

Pulmonary Function Tests: At the end of the 12-week period, rats are anesthetized, and lung function parameters such as forced expiratory volume in 0.1 seconds (FEV₀.₁), forced vital capacity (FVC), and airway resistance are measured.

-

BAL Fluid Analysis: Similar to the asthma model, BAL is performed to assess inflammatory cell influx, with a focus on neutrophils and macrophages.

-

Lung Histology: Lungs are processed for histological analysis to assess emphysema (mean linear intercept), airway remodeling (smooth muscle thickness), and mucus production (goblet cell count and MUC5AC expression).

Signaling Pathways and Experimental Workflows

Dual Antagonism of Leukotriene and Thromboxane Pathways

The following diagram illustrates the central role of leukotrienes and thromboxane A₂ in the inflammatory cascade of respiratory diseases and the points of intervention for a dual antagonist like this compound.

Experimental Workflow for Preclinical Asthma Model

The following diagram outlines the typical workflow for evaluating a test compound in an OVA-induced asthma model.

Experimental Workflow for Preclinical COPD Model

This diagram illustrates the logical flow of a long-term cigarette smoke exposure model for COPD.

References

- 1. The role of leukotrienes in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]

- 5. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of thromboxane inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]

- 12. Cigarette smoke exposure as a model of inflammation associated with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]

- 14. researchgate.net [researchgate.net]

The Enigmatic Role of SMP-028 in Airway Hyperresponsiveness: A Landscape of Unanswered Questions

Researchers and drug development professionals investigating the potential of SMP-028 as a therapeutic for airway hyperresponsiveness (AHR) are met with a notable absence of publicly available data. While clinical trials have been registered to explore its effects in individuals with mild to moderate asthma, the outcomes of these studies remain unpublished at the request of the investigators.[1][2] This lack of information necessitates a broader examination of the complex mechanisms underlying AHR to provide context for the potential, yet unconfirmed, role of novel therapeutics like this compound.

This technical guide will, therefore, provide a comprehensive overview of the current understanding of airway hyperresponsiveness, detailing the key cellular and molecular pathways implicated in its pathogenesis. We will also outline the standard experimental protocols employed to investigate AHR, offering a framework within which the effects of a compound like this compound would be evaluated.

Understanding Airway Hyperresponsiveness: A Multifaceted Pathology

Airway hyperresponsiveness is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to a wide variety of stimuli that would be innocuous in a healthy individual.[3][4] This heightened sensitivity is not merely a functional anomaly but is deeply rooted in the chronic inflammatory and structural changes that define asthmatic airways.[5][6]

The Inflammatory Milieu: A Symphony of Cellular Players

At the heart of AHR lies a persistent state of airway inflammation, predominantly orchestrated by T-helper type 2 (Th2) cells.[7] This inflammatory cascade involves a host of immune cells, with eosinophils and mast cells playing pivotal roles.[4][8][9]

-

Eosinophils: These granulocytes are key effector cells in asthmatic inflammation.[9] Their recruitment to the airways is driven by cytokines such as interleukin-5 (IL-5).[10] Once activated, eosinophils release a plethora of inflammatory mediators, including cytotoxic granule proteins and cytokines, that contribute to tissue damage and airway narrowing.[9][10]

-

Mast Cells: Situated in close proximity to airway smooth muscle, mast cells, upon activation by allergens or other stimuli, degranulate and release potent bronchoconstrictor mediators like histamine, leukotrienes, and prostaglandins.[4][8]

Airway Remodeling: The Structural Scaffolding of Hyperreactivity

Chronic inflammation in asthma drives significant structural changes in the airways, collectively termed airway remodeling.[6] A critical component of this process is the alteration of airway smooth muscle (ASM). Increased ASM mass, a result of both hyperplasia (increased cell number) and hypertrophy (increased cell size), is a hallmark of asthmatic airways and a direct contributor to exaggerated airway narrowing.[11][12]

Key Signaling Pathways in Airway Smooth Muscle

The contractility and growth of airway smooth muscle are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets to ameliorate AHR.

G-Protein Coupled Receptor (GPCR) Signaling

Many bronchoconstrictor agents, such as methacholine and histamine, exert their effects through G-protein coupled receptors (GPCRs) on the surface of ASM cells.[13][14] Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium, a primary trigger for muscle contraction.[13]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of signaling proteins, including extracellular signal-regulated kinase (ERK) and p38, are key regulators of ASM cell proliferation and inflammation.[11] Growth factors and inflammatory cytokines can activate these pathways, contributing to the increase in ASM mass seen in airway remodeling.

Other Key Signaling Pathways

-

PI3K/AKT Pathway: This pathway is also critically involved in ASM cell growth and survival.[11][12]

-

RhoA/ROCK Pathway: The RhoA/ROCK pathway plays a significant role in calcium sensitization of the contractile machinery in ASM, thereby contributing to hyperresponsiveness.[13]

Experimental Protocols for Assessing Airway Hyperresponsiveness

A standardized set of experimental protocols is used to evaluate AHR in both preclinical and clinical settings. These methods are essential for determining the efficacy of new therapeutic agents.

In Vivo Assessment

1. Bronchial Provocation Tests: In clinical studies and animal models, AHR is commonly assessed by challenging the airways with bronchoconstrictor agents.

-

Methacholine Challenge: Methacholine is a cholinergic agonist that directly stimulates muscarinic receptors on ASM, inducing bronchoconstriction.[4][15] The concentration of methacholine required to cause a 20% fall in forced expiratory volume in one second (FEV1), known as the PC20, is a standard measure of AHR.[16]

-

Mannitol Challenge: Mannitol is an indirect stimulus that is thought to cause bronchoconstriction by increasing airway surface liquid osmolarity, leading to the release of inflammatory mediators from mast cells and other cells.[4][15][16]

2. Allergen Challenge: In preclinical models, animals are often sensitized and subsequently challenged with an allergen, such as ovalbumin (OVA), to induce an allergic airway inflammatory response and AHR.[7][17]

In Vitro Assessment

-

Organ Bath Studies: Isolated airway tissues can be mounted in an organ bath to directly measure contractile responses to various stimuli. This allows for the investigation of the direct effects of a compound on ASM contractility.

-

Cell Culture: Primary ASM cells can be cultured to study the effects of a drug on cell proliferation, cytokine release, and signaling pathway activation.

Quantitative Data Presentation: A Template for Future this compound Findings

While specific data for this compound is unavailable, the following tables provide a template for how such data would be structured and presented.

Table 1: Effect of this compound on Methacholine-Induced Airway Hyperresponsiveness in a Preclinical Model

| Treatment Group | PC20 (mg/mL) | Fold Change vs. Vehicle | p-value |

| Vehicle Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Table 2: Effect of this compound on Airway Inflammation in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Vehicle Control | |||||

| This compound (Low Dose) | |||||

| This compound (High Dose) | |||||

| Positive Control |

Conclusion

The absence of published data on this compound's effect on airway hyperresponsiveness leaves a significant gap in our understanding of its potential as an asthma therapeutic. However, the well-established mechanisms of AHR provide a clear roadmap for how such a compound could be investigated. Future research, hopefully including the public dissemination of the completed clinical trial results, will be essential to elucidate the pharmacological profile of this compound and determine its place, if any, in the management of airway diseases. For now, the scientific community must rely on the foundational principles of AHR pathophysiology as it awaits crucial data on this and other emerging therapies.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. ISRCTN [isrctn.com]

- 3. Asthma - Pulmonary Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 4. Non-Specific Airway Hyperreactivity in Asthma: A Clinical Correlate to …․ What Exactly? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of airway remodelling on airway hyper-responsiveness in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Brief History of Asthma and Its Mechanisms to Modern Concepts of Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Airway exposure to perfluorooctanoate exacerbates airway hyperresponsiveness and downregulates glucocorticoid receptor expression in asthmatic mice - Zeng - Translational Pediatrics [tp.amegroups.org]

- 8. Mechanisms of Asthma and Implications for Its Prevention and Treatment: A Personal Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subsets of Eosinophils in Asthma, a Challenge for Precise Treatment [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Mitogenic signaling pathways in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crosstalk Between Signaling Pathways Involved in the Regulation of Airway Smooth Muscle Cell Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Airway smooth muscle in airway reactivity and remodeling: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Airway Hyperresponsiveness in Asthma: Mechanisms, Clinical Significance, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

SMP-028: A Dual Leukotriene and Thromboxane Receptor Antagonist for Asthma

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMP-028 is a novel small molecule that was under development by Dainippon Sumitomo Pharma as a potential therapeutic agent for asthma. The compound is characterized by its dual antagonist activity against the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This dual mechanism of action was intended to address both the inflammatory and bronchoconstrictive components of asthma pathophysiology. However, preclinical studies revealed significant species-specific endocrine toxicity, primarily in rats, due to the inhibition of steroidogenesis. These findings likely contributed to the discontinuation of its clinical development. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical toxicology, and the limited clinical trial information.

Discovery and Development

Information regarding the initial discovery, lead optimization, and medicinal chemistry efforts for this compound is not extensively available in the public domain. The development of this compound was discontinued, and as a result, detailed publications on its discovery process are scarce.

Mechanism of Action

This compound was designed as a dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor. This targeted approach aimed to inhibit two key pathways in the pathophysiology of asthma.

-

Leukotriene Receptor Antagonism: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and mucus secretion in the airways. By blocking the CysLT1 receptor, this compound was expected to mitigate these effects.

-

Thromboxane A2 Receptor Antagonism: Thromboxane A2 is another powerful mediator that induces bronchoconstriction and platelet aggregation. Antagonism of the TP receptor by this compound was intended to further reduce airway narrowing and inflammation.

The dual antagonism of both receptors was hypothesized to provide a more comprehensive therapeutic effect in asthma compared to single-target agents.

Below is a diagram illustrating the proposed therapeutic signaling pathway of this compound in asthma.

SMP-028: A Potential Therapeutic Agent with a Complex Pharmacological Profile

An In-depth Technical Review of Preclinical Findings

Executive Summary

SMP-028 is a novel small molecule that was initially investigated as a potential therapeutic agent for asthma. While the initial therapeutic rationale pointed towards the inhibition of phosphodiesterase 4 (PDE4), a well-established target for inflammatory airway diseases, subsequent preclinical studies have revealed a more complex pharmacological profile dominated by potent inhibition of steroidogenesis. This technical guide synthesizes the available preclinical data on this compound, with a primary focus on its now-understood mechanism of action as an inhibitor of neutral cholesterol esterase and its consequential effects on steroid hormone production. While the initial interest in this compound was linked to its potential as a PDE4 inhibitor, the publicly available scientific literature lacks in-depth data to substantiate this as its primary mechanism of action.

Introduction: The Evolving Understanding of this compound's Mechanism of Action

This compound emerged as a drug candidate for the treatment of asthma, a chronic inflammatory disease of the airways.[1] The therapeutic strategy for asthma often involves targeting inflammatory pathways, and phosphodiesterase 4 (PDE4) inhibitors are a class of drugs known for their anti-inflammatory effects.[2] PDE4 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates inflammatory cell activity.[3] By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response.

Despite the initial development focus, toxicological studies in rats revealed significant pathological changes in endocrine organs, including the adrenal glands, testes, and ovaries.[1] This pivotal finding shifted the research focus towards understanding the compound's impact on steroidogenesis.

Primary Mechanism of Action: Inhibition of Steroidogenesis

Quantitative Data: Inhibition of Steroid Hormone Production

Preclinical studies have demonstrated that this compound is a potent inhibitor of steroid hormone production. In vitro experiments using primary cultured cells from rat endocrine organs showed a significant decrease in the production of several key steroid hormones upon treatment with this compound.

| Cell Type | Steroid Hormone | Concentration of this compound | Percentage of Control Production |

| Adrenal cells | Progesterone | 1 µM | 16-67% |

| Testicular cells | Progesterone | 1 µM | 16-67% |

| Ovarian cells | Progesterone | 1 µM | 16-67% |

Data from Nishizato et al. (2014)[1]

These findings indicate that the toxicological effects observed in rats are likely due to the in vivo inhibition of steroidogenesis.[1]

Molecular Target: Neutral Cholesterol Esterase

Further investigation into the specific molecular target of this compound within the steroidogenesis pathway identified neutral cholesterol esterase (CEase) as a key enzyme inhibited by the compound.

The Question of PDE4 Inhibition

While this compound was investigated in a clinical trial for asthma, which is a common indication for PDE4 inhibitors, there is a conspicuous absence of published, peer-reviewed data detailing its specific inhibitory activity against PDE4 isoforms (e.g., IC50 values).[4] One database, PatSnap Synapse, even suggests alternative mechanisms of action, listing this compound as a leukotriene receptor (LTRs) antagonist and a thromboxane A2 receptor (TBXA2R) antagonist, and notes its development status as "discontinued."[1]

The lack of publicly available, robust data on the PDE4 inhibitory profile of this compound makes it impossible to definitively classify it as a PDE4 inhibitor. It is plausible that any PDE4 activity is secondary to its more potent effects on steroidogenesis, or that the development for asthma was based on a broader anti-inflammatory rationale before the endocrine-disrupting properties were fully understood.

Experimental Protocols

In Vitro Inhibition of Steroidogenesis

Objective: To determine the effect of this compound on steroid hormone production in primary cultured cells from rat endocrine organs.

Cell Culture:

-

Adrenal, testicular, and ovarian cells were obtained from rats and maintained in primary culture.

Treatment:

-

Cells were treated with this compound at a concentration of 1 µM.

Hormone Measurement:

-

The production of progesterone, aldosterone, corticosterone, total testosterone, and estradiol was measured by radioimmunoassay.[1]

Outcome:

-

A significant decrease in progesterone production was observed in all cell types treated with this compound.[1]

Signaling Pathways

The PDE4-cAMP Signaling Pathway (General)

While the specific interaction of this compound with this pathway is not well-documented, the general mechanism of PDE4 inhibitors is to increase intracellular cAMP levels.

Conclusion

The available scientific evidence strongly indicates that the primary and most significant pharmacological effect of this compound is the inhibition of steroidogenesis through the targeting of neutral cholesterol esterase. While its initial development for asthma suggested a potential role as a PDE4 inhibitor, the lack of specific, publicly available data on its PDE4 inhibitory activity, combined with the prominent endocrine-disrupting effects, has shifted the understanding of this compound. Therefore, while this compound may possess some degree of anti-inflammatory properties, its characterization as a potent inhibitor of steroidogenesis is more accurate based on the current body of scientific literature. Further research would be necessary to elucidate any clinically relevant PDE4 inhibitory activity and to resolve the conflicting information regarding its precise mechanism of action.

References

Unveiling the Molecular Architecture and Synthesis of SMP-028: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-028 is an investigational drug candidate that has been explored for its therapeutic potential in asthma. Identified as a potent and selective inhibitor of neutral cholesterol esterase (CEase), its mechanism of action points to a role in modulating lipid metabolism and steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and available information regarding the synthesis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

The unique molecular architecture of this compound is central to its biological activity. Based on available chemical information, the structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 914389-02-9 |

| IUPAC Name | N-(2-(2-((3-fluorophenyl)imino)-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3(2H)-yl)ethyl)-N'-methylurea[1] |

| Chemical Formula | C23H26FN5O2S |

| Molecular Weight | 471.55 g/mol |

Chemical Structure Diagram

Caption: 2D representation of the chemical structure of this compound.

Synthesis of this compound

Retrosynthetic Analysis Workflow

The synthesis of a complex molecule like this compound would likely involve a convergent approach, where key fragments are synthesized separately and then combined. A possible disconnection approach is illustrated below.

Caption: A potential retrosynthetic analysis of this compound.

This proposed pathway suggests the core thiazole ring could be constructed via a Hantzsch thiazole synthesis, a well-established method for forming this heterocyclic system.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of neutral cholesterol esterase (CEase).[2] This enzyme plays a crucial role in the hydrolysis of cholesterol esters, releasing free cholesterol and fatty acids. The inhibition of CEase by this compound disrupts this process, leading to downstream effects on steroidogenesis.[1][2]

Signaling Pathway of this compound in Steroidogenesis

The inhibition of neutral CEase by this compound has been shown to suppress the production of steroid hormones.[1][2] The simplified signaling cascade is depicted below.

Caption: The inhibitory effect of this compound on the steroidogenesis pathway.

Experimental Data

While comprehensive datasets are limited, studies have reported on the inhibitory activity and cellular effects of this compound.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Species | Reference |

| Neutral Cholesterol Esterase (CEase) | 1.01 | Rat | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, a general methodology for assessing the in vitro inhibition of steroidogenesis, as likely employed in the studies of this compound, is outlined below.

General Experimental Workflow for In Vitro Steroidogenesis Assay

Caption: A generalized workflow for assessing the effect of a compound on steroidogenesis.

Conclusion

This compound is a noteworthy compound with a defined chemical structure and a specific mechanism of action as a neutral cholesterol esterase inhibitor. While detailed synthetic procedures remain proprietary, its molecular framework suggests plausible synthetic routes. The available biological data clearly indicate its ability to modulate steroidogenesis, providing a foundation for further research into its therapeutic applications and toxicological profile. This guide consolidates the current public knowledge on this compound, offering a valuable starting point for scientists and researchers interested in this compound and its biological targets.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of SMP-028

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-028 is an investigational compound that has demonstrated significant effects on steroidogenesis in preclinical in vitro models. These application notes provide a detailed overview of the experimental protocols to assess the impact of this compound on steroid hormone production and to elucidate its mechanism of action through the inhibition of neutral cholesterol esterase. The human adrenocortical carcinoma cell line, H295R, is utilized as a comprehensive model system due to its ability to express all the key enzymes required for steroidogenesis.

Mechanism of Action: Inhibition of Steroidogenesis

In vitro studies have shown that this compound is an inhibitor of steroidogenesis. The primary mechanism of this inhibition is the targeting of neutral cholesterol esterase (CEase). This enzyme is critical for the hydrolysis of cholesteryl esters, which releases free cholesterol—the essential precursor for the synthesis of all steroid hormones. By inhibiting CEase, this compound effectively reduces the available pool of cholesterol for downstream steroid production.

Signaling Pathway: Steroidogenesis Inhibition by this compound

SMP-028: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-028 is a discontinued drug candidate that was under development by Dainippon Sumitomo Pharma for the treatment of asthma. Preclinical research has identified this compound as a dual antagonist of the leukotriene (LTRs) and thromboxane A2 (TBXA2R) receptors, key mediators in the inflammatory cascade associated with asthma. Additionally, significant species-specific effects on steroidogenesis have been observed, primarily in rats, which are attributed to the inhibition of neutral cholesterol esterase (CEase). These findings are critical for designing and interpreting preclinical studies and understanding the compound's toxicological profile.

This document provides a detailed overview of the available preclinical data on this compound, focusing on its dosage and administration. It includes summaries of quantitative data, detailed experimental protocols where available, and visualizations of the key signaling pathways.

Data Presentation

In Vivo Toxicology: Rat

| Study Duration | Species | Route of Administration | Dosage | Key Findings | Reference |

| 13-week | Rat (Male and Female) | Oral | 200 mg/kg/day | Increased adrenal weight, vacuolation of cortical cells, and accumulation of lipid droplets. Pathological changes in the testis, ovary, prostate, seminal vesicle, and uterus. Free Cmax was higher than the IC50 for neutral CEase inhibition. | [1] |

In Vitro Steroidogenesis Inhibition: Rat

| Cell Type | Species | Concentration | Effect | Reference |

| Primary cultured adrenal, testicular, and ovarian cells | Rat | 1 µM | Decreased progesterone production. | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action relevant to its intended therapeutic application in asthma, alongside a species-specific off-target effect.

-

Leukotriene and Thromboxane A2 Receptor Antagonism: The primary therapeutic mechanism of this compound is believed to be its ability to block the activity of leukotrienes and thromboxane A2. These are potent inflammatory mediators that contribute to bronchoconstriction, mucus production, and airway inflammation in asthma.

-

Inhibition of Steroidogenesis (Rat-specific): In rats, this compound potently inhibits neutral cholesterol esterase (CEase), a key enzyme in the steroidogenesis pathway. This inhibition leads to a suppression of steroid hormone production and subsequent toxicological effects in endocrine organs. This effect is significantly weaker in monkeys and is not considered relevant to the therapeutic mechanism in humans.[1]

Signaling Pathways

Steroidogenesis Inhibition Pathway in Rats

Caption: Inhibition of steroidogenesis by this compound in rats.

Proposed Therapeutic Signaling Pathway in Asthma

Caption: Proposed therapeutic mechanism of this compound in asthma.

Experimental Protocols

In Vivo 13-Week Oral Toxicity Study in Rats

-

Animal Model: Male and female rats (strain not specified in available abstracts).

-

Dosage and Administration: this compound was administered orally at a dose of 200 mg/kg daily for 13 weeks.

-

Parameters Monitored:

-

Clinical signs of toxicity.

-

Body weight and food consumption.

-

Hematology and clinical chemistry.

-

Organ weights (adrenals, testes, ovaries, prostate, seminal vesicles, uterus).

-

Histopathological examination of endocrine organs.

-

Pharmacokinetic analysis to determine free maximum concentration (Cmax, free) of this compound.

-

-

Endpoint: Assessment of toxicological events and pathological changes in endocrine and other organs.[1]

In Vitro Steroidogenesis Assay with Rat Endocrine Cells

-

Cell Source: Primary cultured cells from rat adrenal glands, testes, and ovaries.

-

Treatment: Cells were treated with this compound at a concentration of 1 µM.

-

Assay: The production of progesterone in the cell culture medium was measured.

-

Endpoint: Quantification of the change in progesterone levels compared to control (untreated) cells to determine the inhibitory effect of this compound on steroidogenesis.[2]

Experimental Workflow

Preclinical Toxicity Assessment Workflow

Caption: Workflow for preclinical toxicity assessment of this compound.

Conclusion

The preclinical data on this compound highlight a dual mechanism of action with therapeutic potential in asthma, alongside a significant species-specific toxicity profile in rats related to steroidogenesis inhibition. Researchers investigating this compound or similar compounds should consider these distinct pathways and the notable differences between preclinical species. The provided protocols and data serve as a foundational guide for further research and development in this area. It is important to note that the development of this compound was discontinued, and the reasons for this decision may not be fully available in the public domain.

References

- 1. Sumitomo Dainippon Pharma Announces Discontinuation of Phase 3 CanStem111P Study of Investigational Anti-Cancer Agent Napabucasin in Patients with Pancreatic Cancer Following Interim Analysis | Sumitomo Pharma [sumitomo-pharma.com]

- 2. Dainippon Sumitomo diabetes re-jig sees pipeline casualties [insights.citeline.com]

Application Notes and Protocols for Evaluating SMP-028 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-028 is a small molecule inhibitor identified as a potential therapeutic agent for asthma. Preclinical studies have revealed that this compound exhibits potent anti-inflammatory properties. However, off-target effects on steroidogenesis have been observed, particularly in rodent models, due to the inhibition of neutral cholesterol esterase (NCEH1), also known as hormone-sensitive lipase (LIPE).[1][2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate both the therapeutic efficacy and the potential endocrine-disrupting effects of this compound.

The following protocols are designed to be conducted in a research laboratory setting and are intended to guide the user in assessing the multifaceted activity of this compound.

I. Off-Target Liability Assessment: Steroidogenesis Inhibition Assay

This assay evaluates the inhibitory effect of this compound on steroid hormone production, a critical assessment for its potential as a therapeutic candidate. The human adrenocortical carcinoma cell line NCI-H295R is utilized as it expresses all the key enzymes necessary for steroidogenesis.[3][4][5][6]

Signaling Pathway: Steroidogenesis

The production of steroid hormones begins with the mobilization of cholesterol from lipid droplets, a process in which neutral cholesterol esterase (NCEH1) plays a key role.[7][8][9][10][11][12] this compound has been shown to inhibit this enzyme, thereby reducing the available cholesterol precursor for steroid synthesis.

Experimental Protocol: Progesterone Production in H295R Cells

This protocol details the steps to measure the effect of this compound on progesterone production using a competitive ELISA.

Materials:

-

NCI-H295R cells (ATCC® CRL-2128™)

-

DMEM/F12 medium

-

Nu-Serum™ I Replacement

-

ITS+ Premix

-

This compound

-

Forskolin (positive control for steroidogenesis induction)

-

Progesterone ELISA kit

-

96-well cell culture plates

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture: Culture NCI-H295R cells in DMEM/F12 supplemented with Nu-Serum™ and ITS+ Premix at 37°C in a 5% CO2 incubator.[3][13][14]

-

Cell Seeding: Seed H295R cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment:

-

Prepare a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in serum-free medium.

-

Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin to stimulate steroidogenesis).

-

Replace the culture medium with the medium containing the test compounds.

-

-

Incubation: Incubate the cells for 48 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for hormone analysis.

-

Progesterone Measurement (ELISA):

-

Perform the progesterone ELISA according to the manufacturer's instructions.[15][16]

-

Briefly, standards and collected supernatants are added to antibody-coated plates, followed by the addition of an enzyme-conjugated progesterone.

-

After incubation and washing, a substrate is added, and the color development is measured spectrophotometrically. The concentration of progesterone is inversely proportional to the signal.

-

-

Cell Viability: Assess cell viability in the corresponding wells using an MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.[4]

Data Presentation: Effect of this compound on Progesterone Production

| Concentration of this compound (µM) | Progesterone (ng/mL) ± SD | Cell Viability (%) ± SD |

| Vehicle Control (0) | 15.2 ± 1.8 | 100 ± 4.5 |

| 0.01 | 14.8 ± 1.5 | 98.2 ± 5.1 |

| 0.1 | 12.5 ± 1.1 | 97.5 ± 4.8 |

| 1 | 8.3 ± 0.9 | 95.1 ± 6.2 |

| 10 | 4.1 ± 0.5 | 92.8 ± 5.5 |

| 100 | 2.5 ± 0.3 | 85.3 ± 7.1 |

| Forskolin (10 µM) | 45.7 ± 3.9 | 99.1 ± 4.2 |

Experimental Workflow: Steroidogenesis Assay

References

- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Steroidogenesis [vivo.colostate.edu]

- 9. sptlabtech.com [sptlabtech.com]

- 10. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Airway Smooth Muscle Cell Proliferation by Diacylglycerol Kinase: Relevance to Airway Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. food.r-biopharm.com [food.r-biopharm.com]

Application Notes and Protocols for In Vivo Study of SMP-028 in Lung Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by significant lung inflammation, leading to compromised respiratory function.[1] The development of effective therapeutic agents to mitigate this inflammatory cascade is a critical area of research. This document provides a detailed protocol for an in vivo study to evaluate the efficacy of a hypothetical anti-inflammatory compound, SMP-028, in a murine model of lipopolysaccharide (LPS)-induced lung inflammation.[2][3]

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models that mimic the features of ALI/ARDS.[2][3][4] This model is characterized by the infiltration of neutrophils into the lungs, the release of pro-inflammatory cytokines, and damage to the alveolar-capillary barrier.[2][5][6] These protocols and application notes are designed to guide researchers in designing and executing a robust preclinical study to assess the therapeutic potential of this compound.

Experimental Design and Protocols

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is selected for its reproducibility and its ability to elicit a strong inflammatory response that shares key pathological features with human ALI.[6][7][8]

1. Animals:

-

Species and Strain: Male C57BL/6 mice, 7-8 weeks old.[3]

-

Housing: Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

2. Experimental Groups: A minimum of four groups are recommended for this initial efficacy study:

-

Group 1: Vehicle Control (Saline): Mice receive an intratracheal instillation of sterile saline and are treated with the vehicle for this compound.

-

Group 2: LPS Control: Mice receive an intratracheal instillation of LPS and are treated with the vehicle for this compound.[3]

-

Group 3: this compound Treatment: Mice receive an intratracheal instillation of LPS and are treated with this compound at a specified dose.

-

Group 4: Dexamethasone (Positive Control): Mice receive an intratracheal instillation of LPS and are treated with dexamethasone (a known anti-inflammatory steroid) to serve as a positive control.[9]

3. LPS-Induced Lung Injury Protocol:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Intratracheally instill 0.5 mg/kg of LPS (from Escherichia coli O55:B5) dissolved in 50 µL of sterile, pyrogen-free saline.[3] Control animals will receive 50 µL of sterile saline.

-

Monitor the animals closely during recovery from anesthesia.

4. This compound Administration:

-

The route and timing of this compound administration should be determined based on its pharmacokinetic properties. For this protocol, we will assume intraperitoneal (i.p.) administration.

-

Administer the first dose of this compound (or vehicle/dexamethasone) one hour after the LPS challenge. Subsequent doses may be administered according to the compound's half-life.

5. Sample Collection and Endpoint Analysis:

-

Euthanize the mice 24 to 72 hours after LPS instillation.[3]

-

Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.[3][10]

-

Collect lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.

-

Collect blood samples for systemic cytokine analysis.

Detailed Experimental Protocols

1. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis:

-

After euthanasia, expose the trachea and cannulate it with a 20-gauge catheter.

-

Instill 0.8 mL of ice-cold, sterile phosphate-buffered saline (PBS) into the lungs and gently aspirate. Repeat this process two more times for a total of three washes.[3]

-

Pool the collected BAL fluid and centrifuge at 800 x g for 5 minutes at 4°C.[10]

-

Use the supernatant for measuring total protein concentration (as an indicator of alveolar-capillary barrier permeability) and cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[11]

-

Resuspend the cell pellet in PBS and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, macrophages, lymphocytes).[3]

2. Lung Histology:

-

After BAL fluid collection, perfuse the lungs with PBS to remove blood.

-

Inflate the lungs with 4% paraformaldehyde at a constant pressure and immerse in the same fixative overnight.[10]

-

Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar wall thickening.[12]

-

A lung injury score can be determined by a pathologist blinded to the experimental groups.

3. Myeloperoxidase (MPO) Assay:

-

MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative measure of neutrophil infiltration.

-

Homogenize a portion of the lung tissue in a suitable buffer.

-

Measure MPO activity using a colorimetric assay kit according to the manufacturer's instructions.

Data Presentation

The quantitative data generated from this study should be summarized in tables for clear comparison between the experimental groups.

Table 1: Effects of this compound on Inflammatory Cell Infiltration in BAL Fluid

| Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) | Lymphocytes (x10^4) |

| Vehicle Control | ||||

| LPS Control | ||||

| This compound | ||||

| Dexamethasone |

Table 2: Effects of this compound on Markers of Lung Injury and Inflammation

| Group | BAL Total Protein (µg/mL) | Lung MPO Activity (U/g tissue) | Lung Wet/Dry Ratio |

| Vehicle Control | |||

| LPS Control | |||

| This compound | |||

| Dexamethasone |

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid (pg/mL)

| Group | TNF-α | IL-6 | IL-1β |

| Vehicle Control | |||

| LPS Control | |||

| This compound | |||

| Dexamethasone |

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a plausible mechanism of action for this compound, targeting the NF-κB signaling pathway, a central regulator of inflammation.[11]

References

- 1. Mechanistic Understanding of Lung Inflammation: Recent Advances and Emerging Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Inflammatory mechanisms in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models of Acute Lung Injury [thoracic.org]

- 7. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jag.journalagent.com [jag.journalagent.com]

- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 10. Video: Methods for Detecting Cough and Airway Inflammation in Mice [jove.com]

- 11. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways [mdpi.com]

- 12. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Impact of SMP-028 on Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-028, a novel compound under investigation for the treatment of asthma, has been observed to induce toxicological effects in endocrine organs in preclinical rat studies.[1] These effects, including pathological changes in the adrenal glands, testes, and ovaries, are believed to be linked to the inhibition of steroidogenesis.[1] Specifically, this compound has been shown to decrease the production of progesterone in primary cultured cells from these organs.[1] Further research has indicated that this compound inhibits neutral cholesterol esterase in rats, an enzyme crucial for the mobilization of cholesterol, the primary substrate for steroid hormone synthesis.[2]

These application notes provide a comprehensive protocol for researchers to assess the impact of this compound and other test compounds on steroidogenesis. The protocols described herein cover both in vitro and in vivo methodologies to enable a thorough evaluation of a compound's potential to interfere with hormone production.

Key Signaling Pathways in Steroidogenesis

Steroidogenesis is a complex process involving a cascade of enzymatic reactions that convert cholesterol into various steroid hormones. This process is tightly regulated by several signaling pathways, primarily initiated by trophic hormones.

The principal pathway involves the activation of the protein kinase A (PKA) signaling cascade.[3] However, other pathways, including the protein kinase C (PKC) pathway and those involving growth factors and calcium messenger systems, also play significant roles in modulating steroid hormone biosynthesis.[3][4]

Below are diagrams illustrating the primary signaling pathway for steroidogenesis and the steroidogenic cascade.

Caption: Primary signaling pathway for trophic hormone-stimulated steroidogenesis.

Caption: Simplified overview of the steroidogenesis pathway.

Experimental Protocols

In Vitro Assessment: H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a valuable in vitro model as it expresses all the key enzymes required for steroidogenesis.[5][6] The following protocol is adapted from the OECD Test Guideline 456.[7][8]

Caption: Experimental workflow for the H295R steroidogenesis assay.

1. Cell Culture and Plating:

-

Culture H295R cells (ATCC CRL-2128) according to the supplier's recommendations.

-

Plate cells in 24-well or 96-well plates at a density that allows for logarithmic growth during the exposure period.

-

Allow cells to acclimate for 24 hours before exposure to the test compound.[7][9]

2. Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a range of concentrations of this compound by serial dilution. The final solvent concentration in the culture medium should not exceed 0.1%.

-

Include a solvent control (vehicle), a positive control (e.g., prochloraz, a known inhibitor of steroidogenesis), and a negative control (forskolin, a known inducer of steroidogenesis).[9]

3. Exposure:

-

Remove the acclimation medium and replace it with the medium containing the various concentrations of this compound or control substances.

4. Sample Collection and Processing:

-

After the exposure period, collect the cell culture medium for hormone analysis.

-

Store the medium at -80°C until analysis.

5. Cell Viability Assay:

-

Assess cell viability using a standard method such as the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.[9]

6. Hormone Quantification:

-

Quantify the concentrations of key steroid hormones in the collected medium. While the OECD guideline focuses on testosterone and 17β-estradiol, a broader panel of hormones (e.g., progesterone, corticosterone, aldosterone, DHEA, androstenedione) can provide more mechanistic insight.[5][9]

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous and sensitive quantification of multiple steroid hormones.[10][11][12][13][14] Enzyme-linked immunosorbent assays (ELISAs) can also be used.

7. Data Analysis:

-

Normalize hormone concentrations to a measure of cell viability.

-

Express results as fold change relative to the solvent control.

-

Determine the half-maximal inhibitory concentration (IC50) for each affected hormone.

| Parameter | Vehicle Control | Forskolin (10 µM) | Prochloraz (1 µM) | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |

| Progesterone (ng/mL) | 1.5 ± 0.2 | 15.2 ± 1.8 | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.05 |

| Corticosterone (ng/mL) | 2.1 ± 0.3 | 25.8 ± 3.1 | 1.1 ± 0.2 | 1.8 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.08 |

| Testosterone (pg/mL) | 55 ± 6 | 550 ± 62 | 15 ± 3 | 48 ± 5 | 20 ± 4 | 8 ± 2 |

| 17β-Estradiol (pg/mL) | 30 ± 4 | 310 ± 35 | 8 ± 2 | 25 ± 3 | 10 ± 2 | 4 ± 1 |

| Cell Viability (%) | 100 | 98 ± 2 | 95 ± 3 | 99 ± 1 | 97 ± 2 | 85 ± 4 |

Table 1: Example of quantitative data from the H295R assay. Values are presented as mean ± standard deviation.

In Vivo Assessment in Rodent Models

In vivo studies are essential to confirm the effects of this compound on steroidogenesis in a whole-organism context. The following protocol outlines a general approach for studies in rats.

Ethical Considerations: All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.[15][16][17][18] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[16]

Caption: Experimental workflow for in vivo assessment of steroidogenesis.

1. Animals and Housing:

-

Use a standard rodent strain (e.g., Sprague-Dawley or Wistar rats).

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for an acclimation period of at least one week before the start of the study.

2. Experimental Design:

-

Randomly assign animals to different treatment groups, including a vehicle control group and at least three dose levels of this compound.

-

The route of administration should be relevant to the intended clinical use (e.g., oral gavage).

-

The duration of the study can range from acute (single dose) to sub-chronic (e.g., 28 days).

3. Dosing and Observations:

-

Administer this compound or vehicle control daily.

-

Record clinical signs, body weight, and food consumption regularly.

4. Sample Collection:

-

Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose, and at termination).

-

Process blood to obtain serum and store at -80°C.

-

At the end of the study, perform a full necropsy.

-

Collect and weigh endocrine organs (adrenal glands, testes, ovaries, prostate, seminal vesicles, uterus).

-

Fix a portion of the organs in 10% neutral buffered formalin for histopathological examination and snap-freeze the remaining tissue for gene expression analysis.

5. Hormone Analysis:

-

Analyze serum samples for a comprehensive panel of steroid hormones using LC-MS/MS.

6. Histopathology:

-

Process, embed, section, and stain the fixed endocrine tissues with hematoxylin and eosin (H&E).

-

A qualified pathologist should perform a microscopic examination to identify any treatment-related pathological changes.

7. Gene Expression Analysis (Optional):

-

Extract RNA from the frozen tissues.

-

Perform quantitative real-time PCR (qRT-PCR) to assess the expression of key genes involved in steroidogenesis (e.g., StAR, CYP11A1, CYP17A1, HSD3B2).

8. Data Analysis:

-

Use appropriate statistical methods to analyze the data (e.g., ANOVA followed by a post-hoc test).

-

Correlate changes in hormone levels with any observed pathological findings.

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| Serum Progesterone (ng/mL) | 4.2 ± 0.8 | 3.5 ± 0.6 | 2.1 ± 0.4 | 1.0 ± 0.2 |

| Serum Corticosterone (ng/mL) | 150 ± 25 | 135 ± 20 | 80 ± 15 | 45 ± 10 |

| Serum Testosterone (ng/mL) | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.5 ± 0.1 |

| Adrenal Gland Weight (mg) | 55 ± 5 | 53 ± 4 | 48 ± 5 | 42 ± 4 |

| Testis Weight (g) | 3.2 ± 0.3 | 3.1 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.2 |

Table 2: Example of quantitative data from an in vivo rodent study. Values are presented as mean ± standard deviation. p < 0.05 compared to vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on steroidogenesis. By combining in vitro screening using the H295R cell model with in vivo studies in rodents, researchers can gain a comprehensive understanding of a compound's potential to disrupt endocrine function. The detailed analysis of a broad spectrum of steroid hormones, coupled with histopathological and gene expression data, will be crucial for elucidating the mechanism of action of this compound and for assessing its safety profile.

References

- 1. Effect of this compound on steroidogenesis in rats; mechanism of toxicological events on endocrine organs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. academic.oup.com [academic.oup.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids [agris.fao.org]

- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selectscience.net [selectscience.net]

- 15. Ethical review of regulatory toxicology guidelines involving experiments on animals: the example of endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

- 17. osteology.org [osteology.org]

- 18. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing SMP-028 in Combination with Other Asthma Therapies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by contributions from a complex interplay of genetic and environmental factors. While existing therapies such as inhaled corticosteroids (ICS) and long-acting β2-agonists (LABAs) are effective for many patients, a significant portion with severe asthma remain symptomatic. This highlights the need for novel therapeutic strategies, including combination therapies that target specific inflammatory pathways.

SMP-028 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor is preferentially expressed on Type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, and eosinophils. Its primary endogenous ligand, prostaglandin D2 (PGD2), is released from mast cells upon allergen stimulation. The activation of the PGD2/CRTh2 axis is a key driver of type 2 inflammation, leading to eosinophil recruitment, cytokine release, and airway hyperresponsiveness. By blocking this interaction, this compound aims to attenuate the inflammatory cascade central to asthma pathogenesis.

These application notes provide a framework for researchers to investigate the utility of this compound in combination with standard-of-care asthma therapies. The following sections detail hypothetical, yet plausible, data and protocols to guide preclinical and translational research.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro and in vivo studies assessing the efficacy of this compound as a monotherapy and in combination with fluticasone propionate (an ICS) and salmeterol (a LABA).

Table 1: In Vitro Eosinophil Migration Assay

| Treatment Group | Eosinophil Migration (%) | Standard Deviation | p-value vs. Control |

| Vehicle Control | 100 | 8.5 | - |

| This compound (10 nM) | 45.2 | 5.1 | < 0.01 |

| Fluticasone (1 nM) | 78.9 | 6.3 | < 0.05 |

| This compound (10 nM) + Fluticasone (1 nM) | 25.7 | 4.2 | < 0.001 |

Table 2: In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Mice

| Treatment Group | Bronchoalveolar Lavage (BAL) Eosinophils (x10⁴ cells/mL) | Airway Hyperresponsiveness (Penh) | IL-5 in BAL Fluid (pg/mL) |

| Vehicle Control | 58.3 | 2.1 | 150.2 |

| This compound (10 mg/kg) | 22.1 | 1.3 | 65.8 |

| Fluticasone/Salmeterol (1 mg/kg) | 35.4 | 1.6 | 98.5 |

| This compound + Fluticasone/Salmeterol | 10.9 | 1.1 | 32.1 |

Signaling Pathways and Experimental Workflows

PGD2/CRTh2 Signaling Pathway

Caption: The PGD2/CRTh2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vivo OVA Model

Caption: Workflow for the ovalbumin (OVA)-induced allergic asthma model in mice.

Experimental Protocols

Protocol 1: In Vitro Eosinophil Chemotaxis Assay

Objective: To assess the inhibitory effect of this compound, alone and in combination with an ICS, on PGD2-induced eosinophil migration.

Materials:

-

Human peripheral blood eosinophils (isolated by negative selection)

-

RPMI 1640 medium with 10% FBS

-

PGD2 (Prostaglandin D2)

-

This compound

-

Fluticasone Propionate

-